molecular formula C15H24N2O B5118571 2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol

2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol

Cat. No.: B5118571
M. Wt: 248.36 g/mol
InChI Key: DIMKDFCALIOQOI-UHFFFAOYSA-N
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Description

2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound has a unique structure that includes a piperazine ring substituted with a phenylpropyl group and an ethanol group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol typically involves the reaction of piperazine with 2-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenylpropyl group can be reduced to form the corresponding alkane.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in the presence of a base.

Major Products Formed

Scientific Research Applications

2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to its pharmacological effects. The compound may also influence other signaling pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol
  • 2-[4-(2-chlorophenyl)piperazin-1-yl]ethanol
  • 2-[4-(2-nitrophenyl)piperazin-1-yl]ethanol

Uniqueness

2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives. Its phenylpropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-14(15-5-3-2-4-6-15)13-17-9-7-16(8-10-17)11-12-18/h2-6,14,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKDFCALIOQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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